
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and methoxy groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid typically involves the introduction of fluorine and methoxy groups onto a pyridine ring, followed by the addition of an acetic acid moiety. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide. The acetic acid moiety is then added through a carboxylation reaction using carbon dioxide or a carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy group can also influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxypyridine
- 2-Fluoro-3-methoxypyridine
- 2-Fluoro-4-methoxypyridine
- 2-Fluoro-6-methoxypyridine
Uniqueness
The presence of the acetic acid moiety further enhances its versatility as a building block in organic synthesis .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-4(5(9)3-11-6)7(10)8(12)13/h2-3,7H,1H3,(H,12,13) |
InChI Key |
TXNCWIFAERFTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


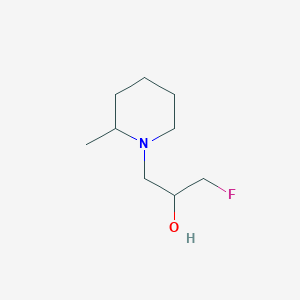
![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13311912.png)
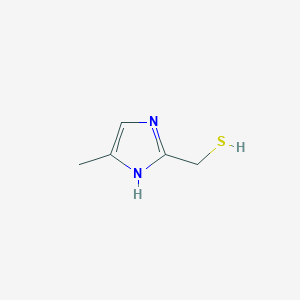

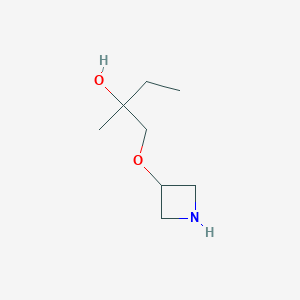
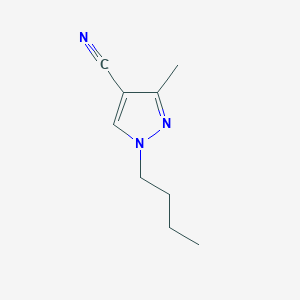

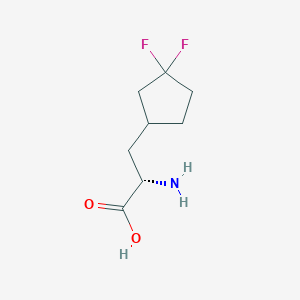
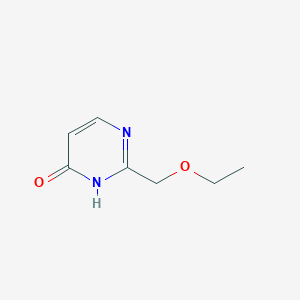



![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311997.png)
